molecular formula C10H14BrNO B13296986 (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

Cat. No.: B13296986
M. Wt: 244.13 g/mol
InChI Key: NIIWZIIFUFGQJK-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL is a chiral organic compound with a specific stereochemistry at the third carbon atom. This compound features an amino group, a bromine-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. For instance, the ketone (3-bromo-4-methylphenyl)acetone can be reduced using a chiral borane reagent to yield the desired chiral alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions typically include controlled temperature, pressure, and the use of solvents such as ethanol or methanol.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

    Reduction: The amino group can undergo reduction to form a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists.

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features allow for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity and chiral nature make it suitable for various applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

Comparison with Similar Compounds

  • (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
  • (3S)-3-Amino-3-(4-bromo-3-methylphenyl)propan-1-OL
  • (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL

Comparison:

    (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL: This enantiomer has the opposite stereochemistry at the third carbon atom, which can result in different biological activities and interactions with chiral environments.

    (3S)-3-Amino-3-(4-bromo-3-methylphenyl)propan-1-OL: The position of the bromine and methyl groups on the aromatic ring is switched, potentially altering the compound’s reactivity and binding properties.

    (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL: The bromine atom is replaced with chlorine, which can affect the compound’s electronic properties and reactivity in substitution reactions.

The uniqueness of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL lies in its specific stereochemistry and the presence of both an amino group and a bromine-substituted aromatic ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI Key

NIIWZIIFUFGQJK-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)Br

Origin of Product

United States

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